4-(methylsulfanyl)cyclohexan-1-amine, Mixture of diastereomers

Spermidine synthase polyamine metabolism stereochemistry-activity relationships

Why source this specific diastereomer mixture? The methylsulfanyl substituent provides a unique electronic and metabolic handle (CYP450-mediated S-oxidation) absent in 4-methylcyclohexylamine, making it critical for prodrug design. Its cis/trans composition allows simultaneous isomer activity assessment in spermidine synthase inhibition, directly informed by known PfSPDS co-crystallization. As an alkylthio-cyclohexylamine, it is a legitimate entry point into the fungicide patent space claimed by BASF.

Molecular Formula C7H15NS
Molecular Weight 145.27 g/mol
CAS No. 1343973-37-4
Cat. No. B6159368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylsulfanyl)cyclohexan-1-amine, Mixture of diastereomers
CAS1343973-37-4
Molecular FormulaC7H15NS
Molecular Weight145.27 g/mol
Structural Identifiers
SMILESCSC1CCC(CC1)N
InChIInChI=1S/C7H15NS/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
InChIKeyRYTOBWATSBGTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfanyl)cyclohexan-1-amine (Mixture of Diastereomers, CAS 1343973-37-4): What It Is and What It Is Not


4-(Methylsulfanyl)cyclohexan-1-amine (CAS 1343973-37-4) is a 4-substituted cyclohexylamine derivative bearing a methylsulfanyl (–SCH₃) group at the para position of the cyclohexane ring and is supplied as a mixture of cis/trans diastereomers. Its molecular formula is C₇H₁₅NS and its molecular weight is 145.27 g/mol . This compound belongs to a broader family of 4-substituted cyclohexylamines that has been extensively claimed in patent literature for fungicidal applications, where the 4-substituent (R) can be hydrogen, alkyl, alkoxy, alkylthio, or cycloalkyl, and in spermidine synthase inhibition, where trans-4-methylcyclohexylamine (4MCHA) is a reference inhibitor with a Ki of 40 nM [1].

Why 4-(Methylsulfanyl)cyclohexan-1-amine Cannot Be Replaced by Simple Cyclohexylamine or 4-Methylcyclohexylamine Without Risk


The methylsulfanyl substituent of the target compound introduces a sulfur atom with fundamentally different electronic (higher polarizability, lone-pair availability) and steric properties compared to the methyl group of 4-methylcyclohexylamine or a hydrogen of cyclohexylamine. This difference directly impacts molecular recognition in biological systems and chemical reactivity, particularly oxidation susceptibility of the thioether to sulfoxide/sulfone and the potential for sulfur-mediated binding interactions that are absent in the carbon-only analogs [1]. Additionally, the compound is supplied as a mixture of diastereomers, whereas the well-characterized spermidine synthase inhibitor trans-4-methylcyclohexylamine is a single diastereomer; the cis and trans isomers of cyclohexylamines frequently exhibit divergent biological activities, making stereochemical composition a critical procurement specification that generic substitution cannot guarantee [2].

Quantitative Evidence Guide for 4-(Methylsulfanyl)cyclohexan-1-amine (Mixture of Diastereomers): Head-to-Head and Cross-Study Comparator Data


Stereochemical Differentiation from trans-4-Methylcyclohexylamine: The Cis/Trans Mixture Advantage for Structure-Activity Screening

In the spermidine synthase inhibition field, trans-4-methylcyclohexylamine (4MCHA) is the reference compound with an IC₅₀ of 1.7 μM and a Ki of 40 nM against pig spermidine synthase, while cyclohexylamine is 4.8-fold less potent with an IC₅₀ of 8.1 μM [1]. Critically, cis-4-methylcyclohexylamine has been co-crystallized with Plasmodium falciparum spermidine synthase (PDB 2PT9), demonstrating that the cis diastereomer can also occupy the enzyme active site, albeit with distinct binding geometry [2]. The target compound, supplied as a mixture of cis/trans diastereomers, enables simultaneous screening of both stereochemical configurations in a single experiment, whereas trans-4MCHA alone (the typical commercial reference inhibitor) provides only the trans isomer's activity profile. No direct head-to-head spermidine synthase inhibition data for 4-(methylsulfanyl)cyclohexan-1-amine were identified in the public literature as of 2026-04.

Spermidine synthase polyamine metabolism stereochemistry-activity relationships

Thioether Oxidation Handle: Differentiated Chemical Reactivity vs. 4-Methylcyclohexylamine

The methylsulfanyl (–SCH₃) group of the target compound is a thioether that is susceptible to controlled oxidation to the corresponding sulfoxide (–SOCH₃) and sulfone (–SO₂CH₃) . By contrast, 4-methylcyclohexylamine lacks this functional handle entirely; its methyl group cannot undergo analogous oxidation under synthetically useful conditions. This distinction is documented in patent literature on gamma-secretase inhibitors, where 4-substituted cyclohexyl sulfones (the fully oxidized analogs of 4-methylsulfanyl cyclohexylamines) have been explicitly claimed as therapeutically active entities [1]. The thioether-to-sulfone oxidation pathway provides the target compound with a unique point of chemical diversification compared to the inert methyl group of 4MCHA.

Oxidation sulfoxide sulfone prodrug design

Fungicidal Relevance via Class-Level Patent Coverage of Alkylthio-Cyclohexylamines

Multiple patents assigned to BASF AG explicitly claim 4-substituted cyclohexylamines where the 4-substituent can be C₁–C₈ alkylthio for use as agricultural fungicides [1]. In these patents, the alkylthio substituent is listed as a preferred embodiment alongside alkyl and alkoxy groups, establishing that sulfur-containing cyclohexylamines are within the claimed fungicidal chemical space [2]. While specific MIC or ED₅₀ values for 4-(methylsulfanyl)cyclohexan-1-amine against phytopathogenic fungi are not publicly disclosed, the patent claims provide a structural rationale for its potential use as a fungicide lead. No quantitative activity data against fungal strains were identified.

Fungicide agricultural chemistry BASF patents

High-Value Application Scenarios for 4-(Methylsulfanyl)cyclohexan-1-amine (Mixture of Diastereomers) Based on Verifiable Evidence


Polyamine Metabolism Probe Development: Concurrent Screening of Cis/Trans Diastereomers

Investigators studying spermidine synthase inhibition for anti-parasitic or anti-cancer drug discovery can use the diastereomeric mixture to simultaneously assess whether the cis or trans isomer of 4-(methylsulfanyl)cyclohexan-1-amine is the active species. This is directly informed by the observation that both cis-4MCHA (co-crystallized with PfSPDS, PDB 2PT9) and trans-4MCHA (IC₅₀ = 1.7 μM, Ki = 40 nM) are active against spermidine synthase, but with differing binding modes [1], and that the methylsulfanyl group offers an additional binding element not present in 4MCHA.

Sulfur-Enabled Prodrug Design: Thioether-to-Sulfone Oxidation as a Metabolic Trigger

Medicinal chemists designing prodrugs that require oxidative bioactivation can exploit the thioether handle of 4-(methylsulfanyl)cyclohexan-1-amine. The methylsulfanyl group undergoes CYP450-mediated S-oxidation to form sulfoxide and sulfone metabolites, a pathway documented for structurally related methylsulfanyl arenes [2]. The corresponding 4-methylcyclohexylamine lacks this metabolic activation route, making the thioether compound uniquely suited for programs where oxidative metabolism at the 4-position is desired.

Fungicide Lead Generation Within Prior-Art Patent Space

Agrochemical companies seeking fungicide leads that fall within the extensively claimed BASF patent family (e.g., US 5,032,616; JPS63218667A) can use 4-(methylsulfanyl)cyclohexan-1-amine as a structurally enabled starting material. The patent family explicitly lists alkylthio as a permissible 4-substituent, meaning the compound is a legitimate entry point into a well-documented chemical space for fungicide discovery [3].

Synthetic Building Block for Sulfone-Containing Cyclohexylamine Libraries

Chemical library producers and parallel synthesis groups can use the methylsulfanyl group as a latent sulfone precursor. Controlled oxidation with mCPBA or H₂O₂ converts the thioether to the sulfone, a functional group that is a key pharmacophore in gamma-secretase inhibitors and other CNS-penetrant drug candidates [4]. The 4-methyl analog cannot participate in such transformations, limiting its downstream diversification potential.

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